molecular formula C54H54Cl6O6 B040823 Hexachloromethyl-hexamethoxycalix-[6]arene CAS No. 124006-38-8

Hexachloromethyl-hexamethoxycalix-[6]arene

Cat. No.: B040823
CAS No.: 124006-38-8
M. Wt: 1011.7 g/mol
InChI Key: CHHIYAIFEABSLY-UHFFFAOYSA-N
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Description

Hexachloromethyl-hexamethoxycalix-[6]arene is a complex organic compound with the molecular formula C54H54Cl6O6 and a molecular weight of 1011.72 g/mol . This compound belongs to the calixarene family, which is known for its unique cup-like structure that can encapsulate various guest molecules.

Preparation Methods

The synthesis of hexachloromethyl-hexamethoxycalix-[6]arene typically involves multiple steps, starting from the base calixarene structure. One common synthetic route includes the following steps :

    Formation of the Calixarene Core: The initial step involves the cyclization of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.

    Chloromethylation: The calixarene core is then subjected to chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.

    Methoxylation: Finally, the chloromethylated calixarene is treated with sodium methoxide to replace the chlorine atoms with methoxy groups, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Hexachloromethyl-hexamethoxycalix-[6]arene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, chloromethyl methyl ether, and various Lewis acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexachloromethyl-hexamethoxycalix-[6]arene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which hexachloromethyl-hexamethoxycalix-[6]arene exerts its effects is primarily through its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the hexachloromethyl and hexamethoxy groups enhance its binding affinity and selectivity. This makes it a valuable tool in studying molecular interactions and developing new materials for specific applications .

Comparison with Similar Compounds

Hexachloromethyl-hexamethoxycalix-[6]arene is unique compared to other calixarenes due to its specific functional groups. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other calixarenes may not be as effective .

Properties

IUPAC Name

5,11,17,23,29,35-hexakis(chloromethyl)-37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H54Cl6O6/c1-61-49-37-7-31(25-55)8-38(49)20-40-10-33(27-57)12-42(51(40)63-3)22-44-14-35(29-59)16-46(53(44)65-5)24-48-18-36(30-60)17-47(54(48)66-6)23-45-15-34(28-58)13-43(52(45)64-4)21-41-11-32(26-56)9-39(19-37)50(41)62-2/h7-18H,19-30H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHIYAIFEABSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)CCl)CC6=C(C(=CC(=C6)CCl)CC7=C(C(=CC(=C7)CCl)CC1=CC(=C2)CCl)OC)OC)OC)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H54Cl6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376435
Record name Hexachloromethyl-hexamethoxycalix-[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1011.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124006-38-8
Record name Hexachloromethyl-hexamethoxycalix-[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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